molecular formula C13H12BrNO2 B14518377 Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate CAS No. 62546-50-3

Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate

Cat. No.: B14518377
CAS No.: 62546-50-3
M. Wt: 294.14 g/mol
InChI Key: LRYVHTSXQUCNLY-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate is an organic compound with a complex structure that includes a bromomethyl group attached to a phenyl ring, a cyano group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate typically involves a multi-step process. One common method includes the reaction of α-bromomethyl ketones with aldehydes in the presence of ethyl cyanoacetate and malononitrile. This reaction is facilitated by the presence of a base such as triethylamine, resulting in high yields and short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromomethyl group, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The cyano and ester groups can also participate in reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. The presence of the bromomethyl group, cyano group, and ester group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

62546-50-3

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C13H12BrNO2/c1-2-17-13(16)12(9-15)7-10-3-5-11(8-14)6-4-10/h3-7H,2,8H2,1H3

InChI Key

LRYVHTSXQUCNLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)CBr)C#N

Origin of Product

United States

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